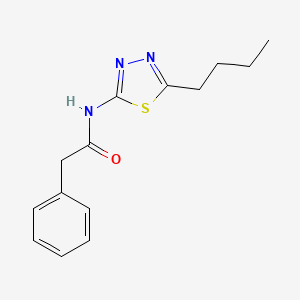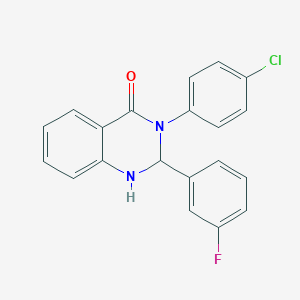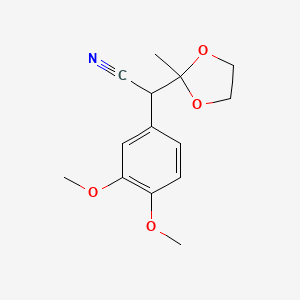
N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-phenylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-phenylacetamide is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a member of the thiadiazole family of compounds, which have been shown to exhibit a wide range of interesting properties, including anti-inflammatory, antimicrobial, and anticancer activity. In
作用機序
The mechanism of action of N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-phenylacetamide is not fully understood, but it is thought to involve the inhibition of key enzymes and signaling pathways involved in inflammation, microbial growth, and cancer cell proliferation. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the synthesis of inflammatory prostaglandins, as well as the activity of various kinases involved in cell signaling pathways.
Biochemical and Physiological Effects:
N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-phenylacetamide has been shown to have a range of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines and chemokines in vitro and in vivo, indicating its potential as an anti-inflammatory agent. It has also been shown to inhibit the growth of various bacteria and fungi, indicating its potential as an antimicrobial agent. Additionally, it has been shown to induce apoptosis in cancer cells, indicating its potential as an anticancer agent.
実験室実験の利点と制限
N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-phenylacetamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been shown to have a wide range of interesting properties that make it a promising candidate for scientific research applications. However, there are also some limitations to its use in lab experiments. It has been shown to have low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
将来の方向性
There are several future directions that could be pursued in the study of N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-phenylacetamide. One potential direction is to further investigate its mechanism of action, in order to gain a better understanding of how it exerts its various biological effects. Another potential direction is to explore its potential as a therapeutic agent in animal models of inflammatory diseases, microbial infections, and cancer. Additionally, its potential as a lead compound for the development of new drugs could be explored, through the synthesis and testing of analogs with improved properties.
合成法
The synthesis method of N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-phenylacetamide involves the reaction of 2-phenylacetic acid with thiosemicarbazide in the presence of phosphorus oxychloride. The resulting product is then reacted with butylamine to form the final compound. The synthesis method has been optimized to give high yields and purity of the product.
科学的研究の応用
N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-phenylacetamide has been shown to exhibit a wide range of interesting properties that make it a promising candidate for scientific research applications. It has been shown to have potent anti-inflammatory activity, which makes it a potential therapeutic agent for the treatment of inflammatory diseases such as rheumatoid arthritis. It has also been shown to have antimicrobial activity against a range of bacteria and fungi, making it a potential candidate for the development of new antibiotics. Additionally, it has been shown to exhibit anticancer activity against a range of cancer cell lines, making it a potential candidate for the development of new cancer therapies.
特性
IUPAC Name |
N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3OS/c1-2-3-9-13-16-17-14(19-13)15-12(18)10-11-7-5-4-6-8-11/h4-8H,2-3,9-10H2,1H3,(H,15,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNVNSYLDTDHWKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NN=C(S1)NC(=O)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(3,5-difluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-(4-pyridinyl)propanamide](/img/structure/B4933753.png)




![1-(4-bromophenyl)-5-{[5-(3-nitrophenyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4933786.png)
![N-2-biphenylyl-3-{[(2,3-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide](/img/structure/B4933794.png)
![2-[(3-ethyl-1-adamantyl)carbonyl]hydrazinecarboxamide](/img/structure/B4933811.png)
![3-fluoro-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B4933813.png)
![3,5-dichloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-(8-methyl-8-azabicyclo[3.2.1]oct-2-en-3-yl)benzamide hydrochloride](/img/structure/B4933849.png)
![2-[(5-benzyl-4H-1,2,4-triazol-3-yl)thio]-N-cyclohexylacetamide](/img/structure/B4933856.png)
![3-chloro-N-{[(3-methylphenyl)amino]carbonothioyl}-1-benzothiophene-2-carboxamide](/img/structure/B4933861.png)

![1-methoxy-2-[3-(2-nitrophenoxy)propoxy]benzene](/img/structure/B4933875.png)